molecular formula C8H10N2O2 B7893159 2-(Pyrazin-2-yl)butanoic acid

2-(Pyrazin-2-yl)butanoic acid

Cat. No.: B7893159
M. Wt: 166.18 g/mol
InChI Key: LXMTUJNJPNBXHS-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)butanoic acid is an organic compound with the molecular formula C8H10N2O2. It features a pyrazine ring attached to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)butanoic acid typically involves the reaction of pyrazine derivatives with butanoic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild conditions . This method is favored due to its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrazin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions to form pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

2-(Pyrazin-2-yl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrazin-2-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyrazin-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMTUJNJPNBXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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